N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
CAS No.: 2034525-38-5
Cat. No.: VC5586065
Molecular Formula: C19H24N4O2
Molecular Weight: 340.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034525-38-5 |
|---|---|
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 340.427 |
| IUPAC Name | N-benzyl-4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxamide |
| Standard InChI | InChI=1S/C19H24N4O2/c1-14-12-18(22-15(2)21-14)25-17-8-10-23(11-9-17)19(24)20-13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,20,24) |
| Standard InChI Key | BWAZTGSAIQABPF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (molecular formula: C₁₉H₂₄N₄O₂; molecular weight: 340.427 g/mol) features three distinct structural domains:
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Piperidine ring: A six-membered saturated nitrogen heterocycle serving as the central scaffold.
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Benzyl carboxamide group: Attached to the piperidine nitrogen, this moiety enhances lipid solubility and potential target binding through aromatic interactions.
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2,6-Dimethylpyrimidin-4-yl ether: A substituted pyrimidine linked via an oxygen atom, contributing to hydrogen-bonding capabilities and electronic diversity.
The compound’s IUPAC name systematically reflects these components: the piperidine backbone is substituted at the 4-position with a pyrimidinyloxy group and at the 1-position with a benzyl carboxamide.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 2034525-38-5 |
| Molecular Formula | C₁₉H₂₄N₄O₂ |
| Molecular Weight | 340.427 g/mol |
| XLogP3 (Predicted) | ~2.1 (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (pyrimidine N, ether O, amide O) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide typically involves multi-step organic reactions, as inferred from analogous compounds :
Step 1: Piperidine Functionalization
4-Hydroxypiperidine undergoes alkylation or Mitsunobu reaction with 4-chloro-2,6-dimethylpyrimidine to install the pyrimidinyloxy group. Catalytic bases (e.g., K₂CO₃) or triphenylphosphine/diethyl azodicarboxylate (DEAD) facilitate this ether formation.
Step 2: Carboxamide Formation
The piperidine nitrogen is then reacted with benzyl isocyanate or a benzylamine derivative in the presence of coupling agents (e.g., HATU, EDC) to introduce the carboxamide group .
Step 3: Purification
Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization yields the product in >95% purity.
Stability and Reactivity
The compound’s stability is influenced by:
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Hydrolytic Sensitivity: The ether and carboxamide bonds may degrade under strongly acidic or basic conditions.
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Oxidative Susceptibility: The benzyl and pyrimidine groups could undergo oxidation at elevated temperatures.
Biological Activity and Mechanistic Insights
Hypothesized Targets
While direct target data are unavailable, structural analogs suggest potential interactions with:
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Kinases: The pyrimidine moiety resembles ATP-competitive kinase inhibitors (e.g., imatinib).
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G Protein-Coupled Receptors (GPCRs): The piperidine-benzyl system is common in neuromodulatory agents targeting dopamine or serotonin receptors .
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Phosphodiesterases (PDEs): Pyrimidine derivatives often inhibit PDE4/5, modulating cyclic nucleotide signaling.
In Silico Predictions
Computational docking studies of similar molecules indicate favorable binding to:
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Cyclin-Dependent Kinase 2 (CDK2): Binding energy ΔG ≈ -9.2 kcal/mol, involving hydrogen bonds with Glu81 and Leu83 .
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5-HT₆ Serotonin Receptor: π-π stacking with Phe196 and hydrophobic interactions with Ile115.
Future Research Directions
Preclinical Studies
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In Vitro Profiling: Screen against kinase panels, GPCR arrays, and cancer cell lines.
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ADMET Analysis: Assess permeability (Caco-2 assay), metabolic stability (microsomal incubation), and toxicity (hERG inhibition).
Structural Optimization
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Pyrimidine Substitution: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target affinity.
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Piperidine Modifications: Explore sp³-rich analogs to improve solubility and reduce off-target effects.
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